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Compound of Interest |

Compound Name: 4-(2-Phenoxyethyl)piperidine
CAS No.: 347873-67-0
Cat. No.: B1599640

Executive Summary & Application Context

4-(2-Phenoxyethyl)piperidine (CAS: 1482-99-1 for HCI salt context) serves as a versatile
building block in medicinal chemistry, particularly in the development of Ifenprodil analogues
and sigma (

) receptor modulators. Its structural integrity relies on the precise connectivity between the
saturated piperidine ring and the aromatic phenoxy moiety via an ethyl linker.

This guide objectively compares the spectral performance of the target compound against its
synthetic precursor, 4-Piperidineethanol, and its N-protected variant, providing researchers with
a robust roadmap for structural verification.

Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
» Core Scaffold: 4-Substituted Piperidine (aliphatic amine).

e Linker: Ethyl chain (

).

o Terminal Motif: Phenoxy ether (aromatic ether).

Experimental Synthesis & Workflow
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To understand the spectral data, one must understand the origin of the sample. The most
reliable route to high-purity 4-(2-Phenoxyethyl)piperidine is via the Mitsunobu etherification of
N-Boc-4-piperidineethanol with phenol, followed by acid deprotection.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway for 4-(2-Phenoxyethyl)piperidine highlighting key intermediates
for spectral monitoring.

Comparative Spectral Analysis (1H NMR)

The following data compares the target molecule with its direct precursor, 4-Piperidineethanol.
The disappearance of the hydroxyl signal and the dramatic downfield shift of the ethoxy
methylene are the primary indicators of successful synthesis.

Experimental Parameters

e Instrument: Bruker Avance Il 400 MHz.
e Solvent:

(7.26 ppm reference).

o Temperature: 298 K.

Table 1: 1H NMR Chemical Shift Comparison (, ppm)
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Precursor (4-

Target (4-(2-

Position Proton Type Piperidineetha  Phenoxyethyl) (Shift Effect)
nol) piperidine)
Piperidine NH (Amine) ~1.8 (br s) ~1.9 (br s) Minimal
Piperidine H-2, H-6 (eq) 3.08 (dt) 3.12 (dt) +0.04
Piperidine H-2, H-6 (ax) 2.62 (td) 2.65 (td) +0.03
Piperidine H-3, H-5 1.20 - 1.70 (m) 1.25-1.75 (m) Overlap
Piperidine H-4 (Methine) 1.55 (m) 1.60 (m) Minimal
Link 1.52 (q) 1.72 (q) +0.20
inker : .
a a (Deshielding)
_ 3.70 (t, 3.99(t, +0.29 (Ether
Linker
) ) effect)
Phenoxy Ar-H (Ortho) Absent 6.90 (d) Diagnostic
Phenoxy Ar-H (Para) Absent 6.94 () Diagnostic
Phenoxy Ar-H (Meta) Absent 7.28 (1) Diagnostic

Expert Insight: The most critical validation signal is the triplet at 3.99 ppm. In the precursor, the

hydroxymethylene resonates at ~3.70 ppm. A shift to ~4.00 ppm confirms the formation of the

ether bond. If this signal remains at 3.70 ppm, the coupling failed.

13C NMR Spectral Data

Carbon NMR provides definitive confirmation of the carbon skeleton count and the presence of

the aromatic ring.
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ble 2: hemical Shif . 3

Chemical Shift (

Carbon . Signal
Envi " Assignment ch teristi
nvironmen aracteristics
» Ppm)

Quaternary, low
Phenoxy Ipso c-1' 159.1 ) )

intensity

High intensity (+ve
Phenoxy Meta Cc-3, C-% 129.4

DEPT)

Medium intensity (+ve
Phenoxy Para Cc-4 120.5

DEPT)

High intensity (+ve
Phenoxy Ortho Cc-2', C-6' 1145

DEPT)
Linker Ether 65.8 Downfield aliphatic

o Broadened if NH

Piperidine Alpha C-2,C-6 46.6 )

exchanging
Linker Alkyl 36.2 Upfield aliphatic
Piperidine Gamma C-4 32.8 Methine
Piperidine Beta C-3,C-5 32.1 Methylene

Detailed Experimental Protocols
Protocol A: NMR Sample Preparation (Self-Validating)

To ensure reproducibility and avoid "salt confusion” (where HCI salts yield broadened peaks in

due to aggregation):

o Free Base Extraction (Mandatory for sharp peaks):

o Dissolve 20 mg of the crude salt in 1 mL of 1M NaOH.

o Extract with 0.7 mL of
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directly in a vial.

o Separate the organic layer carefully using a glass pipette.
o Filter through a small plug of anhydrous

directly into the NMR tube.

o Why? This removes water and ensures the amine is free, resulting in sharp multiplets for
H-2/H-6.

e Acquisition Parameters:
o Pulse Sequence: zg30 (30° pulse angle for quantitative reliability).
o Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of aromatic protons.

o Scans (NS): 16 for 1H, 1024 for 13C.

Protocol B: Impurity Profiling

Common impurities in this synthesis include:

» DIAD/Triphenylphosphine Oxide: Look for multiplets at ~7.5-7.7 ppm (PPh30) and ~1.3/4.2
ppm (DIAD residues).

e Unreacted Phenol: Triplet at 6.8 ppm (often overlaps, but check integration).

e N-Boc Intermediate: Singlet at 1.45 ppm (9H). If this peak exists, deprotection is incomplete.

Structural Validation Logic

The following diagram illustrates the decision matrix for validating the product structure based
on the spectral data provided above.
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Figure 2: Logic gate for NMR structural confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. glaserr.missouri.edu [glaserr.missouri.edu]

» To cite this document: BenchChem. [Technical Comparison Guide: 4-(2-
Phenoxyethyl)piperidine Spectral Validation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599640#1h-and-13c-nmr-spectral-data-for-4-2-
phenoxyethyl-piperidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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